CD2665

Descripción general

Descripción

CD2665 es un antagonista selectivo de los receptores de ácido retinoico, específicamente dirigido a los subtipos beta y gamma. Es conocido por su capacidad para bloquear la apoptosis inducida por el ácido retinoico y se ha utilizado ampliamente en la investigación científica para estudiar el papel de los receptores de ácido retinoico en varios procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CD2665 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:

Formación de la estructura central: Esto implica la síntesis de la estructura tricíclica de decano, que es una parte crucial de la molécula.

Introducción de grupos funcionales: Los grupos metoxietóxidos y ácido benzoico se introducen a través de una serie de reacciones, incluida la esterificación y la eterificación

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas comunes incluyen:

Procesamiento por lotes: Este método se utiliza para producir grandes cantidades de this compound escalando la síntesis de laboratorio.

Procesamiento de flujo continuo: Este método permite la producción continua de this compound, lo que mejora la eficiencia y reduce el tiempo de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

CD2665 se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes derivados, que son útiles para estudiar la relación estructura-actividad de los receptores de ácido retinoico.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de this compound, alterando su actividad biológica.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de this compound, proporcionando información sobre el papel de grupos funcionales específicos

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.

Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan para las reacciones de sustitución

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se utilizan para estudiar la relación estructura-actividad y el papel de los receptores de ácido retinoico en diferentes procesos biológicos .

Aplicaciones Científicas De Investigación

Antiviral Applications

Hepatitis B Virus (HBV) Inhibition

CD2665 has been identified as having significant anti-HBV activity. Research indicates that it disrupts the HBV life cycle by antagonizing the retinoic acid receptor, which regulates the expression of sodium taurocholate cotransporting polypeptide (NTCP), a key receptor for HBV entry into hepatocytes.

- Mechanism of Action : this compound inhibits NTCP expression, thereby reducing susceptibility to HBV infection. In vitro studies demonstrated that treatment with this compound significantly decreased HBV infection across multiple genotypes, including those resistant to conventional nucleoside analogs .

- Case Study : In a controlled study using HepaRG cells, this compound treatment led to a marked reduction in HBV antigen levels over time, confirming its potential as a therapeutic agent against HBV .

Cancer Research

Inhibition of Tumor Growth

This compound serves as a valuable tool in cancer research due to its ability to modulate retinoic acid signaling pathways that are often dysregulated in tumors.

- Neuroblastoma : Studies have shown that this compound can induce apoptosis in neuroblastoma cells by selectively antagonizing RARγ, which plays a crucial role in tumor growth regulation. The compound has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines .

- Case Study : A study demonstrated that co-treatment with this compound and other retinoids effectively inhibited tumor growth in mouse models of neuroblastoma, suggesting its utility in combination therapies .

Developmental Biology

Impact on Growth Plate Maturation

This compound has been investigated for its role in regulating growth plate maturation during skeletal development.

- Mechanism of Action : In animal models, administration of this compound prevented premature closure of growth plates induced by other compounds like LDE225, which targets hedgehog signaling pathways. This suggests that this compound can modulate the effects of other developmental signals .

- Case Study : Mice treated with this compound showed delayed maturation and expanded growth plates compared to controls, highlighting its potential as a therapeutic agent for conditions related to abnormal skeletal development .

Data Summary Table

Mecanismo De Acción

CD2665 ejerce sus efectos mediante la unión selectiva a los subtipos beta y gamma de los receptores de ácido retinoico. Esta unión bloquea la acción del ácido retinoico, evitando que induzca la apoptosis y otros procesos celulares. Los objetivos moleculares de this compound incluyen los receptores de ácido retinoico, que son factores de transcripción que regulan la expresión génica. Al bloquear estos receptores, this compound puede modular varias vías celulares involucradas en el crecimiento celular, la diferenciación y la apoptosis .

Comparación Con Compuestos Similares

CD2665 es único en su selectividad para los subtipos beta y gamma de los receptores de ácido retinoico. Compuestos similares incluyen:

Ro41-5253: Otro antagonista del receptor de ácido retinoico con diferente selectividad.

LE135: Un antagonista selectivo para los receptores de ácido retinoico con un perfil de unión diferente.

LG100754: Un compuesto con actividad biológica similar, pero diferente estructura química .

Estos compuestos resaltan la singularidad de this compound en términos de su selectividad y afinidad de unión a los receptores de ácido retinoico.

Actividad Biológica

CD2665 is a selective antagonist of retinoic acid receptors (RARs), specifically targeting RARβ and RARγ. It has garnered attention for its potential therapeutic applications, particularly in the context of cancer and alcohol-related impairments. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a summary of its effects on cellular functions.

Binding Affinity

This compound exhibits distinct binding affinities:

- RARβ : Kd value of 306 nM

- RARγ : Kd value of 110 nM

- RARα : Kd value greater than 1000 nM

This selectivity allows this compound to modulate the biological responses mediated by RARβ and RARγ without significantly affecting RARα .

Effects on Cell Proliferation and Apoptosis

Research indicates that this compound can block retinoic acid-induced apoptosis in various cell types. In vitro studies have shown that at a concentration of 1 µM, this compound reduces viable cell numbers to approximately 60% of control levels. It effectively counteracts the proliferation induced by RARγ-selective agonists .

Case Study 1: Alcohol-Induced Impairment

In a study involving alcohol-treated mice, administration of this compound did not alter blood alcohol levels but completely reversed impairments in spontaneous alternation rates. Furthermore, it significantly decreased the mRNA expression and enzymatic activity of tissue transglutaminase (tTG), a target gene for retinoic acid, normalizing expression levels to those found in control mice .

Case Study 2: Antiviral Activity Against HBV

Another investigation highlighted this compound's potential as an anti-hepatitis B virus (HBV) agent. The compound demonstrated a stronger anti-HBV effect compared to other treatments, effectively disrupting the HBV life cycle during continuous reproduction phases .

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

| Study | Model | Key Findings |

|---|---|---|

| Alcohol-induced impairment | Mice | Reversed impairment in spontaneous alternation; normalized tTG expression |

| Antiviral activity | HBV-infected cells | Stronger inhibition of HBV compared to controls |

| Neuroblastoma cell lines | LAN-5 cells | Reduced growth inhibition compared to ATRA; induced apoptosis without differentiation |

Implications for Cancer Therapy

The role of retinoic acid receptors in cancer progression has been extensively studied. RARβ is recognized as a tumor suppressor, and its downregulation is often correlated with cancer advancement. This compound's antagonistic action on RARβ and RARγ suggests potential applications in targeted cancer therapies, particularly where modulation of these receptors could restore normal apoptotic pathways or inhibit tumor growth .

Propiedades

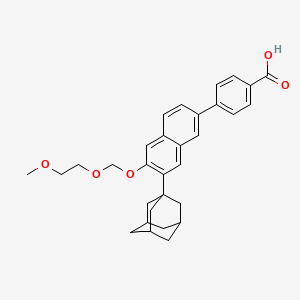

IUPAC Name |

4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBALRFFXKQPVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168846 | |

| Record name | CD 2665 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170355-78-9 | |

| Record name | CD 2665 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CD 2665 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.